molecular formula C17H16N2O3S B11658879 Methyl 5-cyano-2-oxo-4-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-2-oxo-4-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11658879
M. Wt: 328.4 g/mol
InChI Key: KPVWIOKNPVWYNO-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-oxo-4-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyridine ring, a cyano group, and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-oxo-4-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One possible route could involve the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with a substituted pyridine derivative, followed by the introduction of the cyano and phenyl groups through nucleophilic substitution reactions. The prop-2-en-1-ylsulfanyl group could be introduced via a thiol-ene reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-oxo-4-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-cyano-2-oxo-4-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-oxo-4-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-cyano-2-oxo-4-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate might include other tetrahydropyridine derivatives with different substituents. Examples could be:

  • Methyl 5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate
  • Methyl 5-cyano-2-oxo-4-phenyl-6-(methylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 5-cyano-2-oxo-4-phenyl-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C17H16N2O3S/c1-3-9-23-16-12(10-18)13(11-7-5-4-6-8-11)14(15(20)19-16)17(21)22-2/h3-8,13-14H,1,9H2,2H3,(H,19,20)

InChI Key

KPVWIOKNPVWYNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC=C)C#N)C2=CC=CC=C2

Origin of Product

United States

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